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Compound of Interest

Compound Name:
(2-Amino-5-

bromophenyl)methanol

Cat. No.: B151039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral analysis of (2-Amino-5-
bromophenyl)methanol, a key intermediate in pharmaceutical synthesis. Through a detailed

examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, this document offers a full characterization of the compound. To provide a broader

context for its structural features, we present a comparative analysis with two analogous

compounds: (2-aminophenyl)methanol and (2-amino-5-chlorophenyl)methanol. This guide is

intended to serve as a valuable resource for researchers in compound identification, purity

assessment, and reaction monitoring.

Spectroscopic Data Summary
The spectral data for (2-Amino-5-bromophenyl)methanol and its analogs are summarized in

the tables below. These tables allow for a direct comparison of key spectral features,

highlighting the influence of the halogen substituent on the spectroscopic properties.

Table 1: ¹H NMR Spectral Data
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Compound Solvent Chemical Shift (δ) ppm

(2-Amino-5-

bromophenyl)methanol
DMSO-d6

7.21 (d, J=2.4 Hz, 1H, Ar-H),

7.08 (dd, J=8.5, 2.4 Hz, 1H, Ar-

H), 6.59 (d, J=8.5 Hz, 1H, Ar-

H), 5.05 (s, 2H, -NH₂), 4.98 (t,

J=5.5 Hz, 1H, -OH), 4.38 (d,

J=5.5 Hz, 2H, -CH₂OH)

(2-aminophenyl)methanol DMSO-d6

7.07 (d, J=7.3 Hz, 1H), 6.98 (t,

J=7.6 Hz, 1H), 6.64 (d, J=7.9

Hz, 1H), 6.54 (t, J=7.3 Hz, 1H),

5.00 (t, J=5.4 Hz, 1H), 4.91 (s,

2H), 4.40 (d, J=5.3 Hz, 2H)[1]

(2-Amino-5-

chlorophenyl)methanol
N/A

Data not available in the

searched literature.

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

(2-Amino-5-

bromophenyl)methanol
DMSO-d6

148.9, 130.8, 129.5, 128.8,

117.3, 109.2, 61.5

(2-aminophenyl)methanol DMSO-d6

146.82, 128.17, 128.11,

125.83, 116.27, 115.01,

61.65[1]

(2-Amino-5-

chlorophenyl)methanol
N/A

Data not available in the

searched literature.

Table 3: IR Spectral Data
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Compound Technique Key Peaks (cm⁻¹)

(2-Amino-5-

bromophenyl)methanol
KBr Wafer

3370, 3220 (N-H stretch), 3150

(O-H stretch), 1610, 1490

(C=C aromatic stretch), 1010

(C-O stretch), 810 (C-Br

stretch)

(2-aminophenyl)methanol Solid (Split Mull)

3350, 3250 (N-H stretch), 3100

(O-H stretch), 1610, 1490

(C=C aromatic stretch), 1020

(C-O stretch)

(2-Amino-5-

chlorophenyl)methanol
N/A

Data not available in the

searched literature.

Table 4: Mass Spectrometry Data

Compound Ionization Method
[M]+ or [M+H]+
(m/z)

Key Fragments
(m/z)

(2-Amino-5-

bromophenyl)methano

l

Electron Ionization

(EI)
201/203

183/185 ([M-H₂O]+),

122 ([M-Br]+), 93

(2-

aminophenyl)methano

l

Electron Ionization

(EI)
123

106 ([M-NH₃]+), 94

([M-CH₂O]+), 77

(2-Amino-5-

chlorophenyl)methano

l

N/A

Data not available in

the searched

literature.

N/A

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL

of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 200-

220 ppm) is necessary to cover the entire range of carbon chemical shifts. A longer

relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are required

due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation, followed by phase and baseline correction. Chemical shifts are referenced to

the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present

in the molecule.

Sample Preparation (KBr Pellet Method):

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ by co-adding multiple

scans to improve the signal-to-noise ratio. A background spectrum of the empty sample

compartment is recorded and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the

molecular weight and fragmentation pattern of organic compounds.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing the ejection of an electron and the formation of a

radical cation (molecular ion, M⁺•).

Mass Analysis: The positively charged ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Workflow of Spectral Analysis
The logical workflow for the complete spectral characterization of a compound like (2-Amino-5-
bromophenyl)methanol is illustrated in the following diagram.
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Caption: Workflow for the spectral characterization of (2-Amino-5-bromophenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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